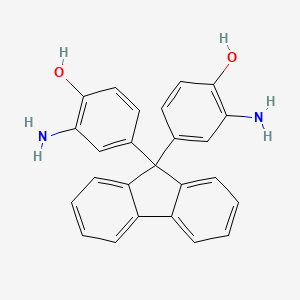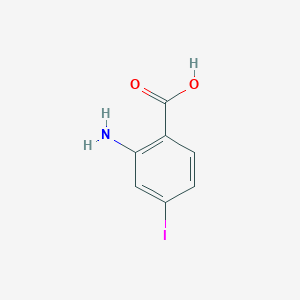
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
概要
説明
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is a member of the class of fluorenes. It is a 9H-fluorene in which both of the hydrogens at position 9 have been replaced by p-hydroxyphenyl groups . It has a role as an anti-estrogen .
Synthesis Analysis
The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been catalyzed by bifunctional ionic liquids .Molecular Structure Analysis
The molecular structure of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene can be found in various databases such as PubChem and ChemSpider .Chemical Reactions Analysis
The chemical reactions involving 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene have been studied. The resulting compound was characterized by elemental analysis, MS, HPLC, FTIR, 1H NMR, and 13C NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene include a molecular weight of 380.4 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 380.152477885 g/mol .科学的研究の応用
Gas Separation Membranes
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene: has been utilized in the development of thermal rearrangement (TR) copolymer membranes for gas separation . These membranes exhibit enhanced mechanical properties and are capable of separating gases like hydrogen, carbon dioxide, oxygen, nitrogen, and methane with high selectivity. For instance, the TR copolymer membrane prepared with this compound showed permeabilities of 244.4 Barrers for H₂ , 269.0 Barrers for CO₂ , and selectivities for CO₂/CH₄ and O₂/N₂ that exceeded the 2008 upper bound .
Catalysis
The compound has been used as a monomer in the synthesis of polymers catalyzed by bifunctional ionic liquids . These polymers can be applied in various catalytic processes due to their structural design, which includes sulfonic acid and sulfhydryl groups. The catalytic properties of these polymers have been demonstrated in the condensation reaction of 9-fluorenone and phenol, achieving nearly 100% conversion with high selectivity .
High-Temperature Coatings
Due to its thermal stability, 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is a potential monomer or modifier for high-temperature coatings . These coatings are essential for protecting materials that are exposed to extreme temperatures, ensuring their longevity and performance.
Advanced Composites
The compound’s properties make it suitable for use as a matrix resin in advanced composites . These composites are used in industries where materials are required to withstand high stresses and temperatures, such as aerospace and automotive sectors.
Heat-Resistant Adhesives
Its application extends to the development of heat-resistant adhesives . These adhesives maintain their bonding strength even when subjected to high temperatures, making them ideal for industrial applications where thermal resistance is crucial.
Organosoluble Polyimides
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene: is a key component in the synthesis of organosoluble and light-colored fluorinated polyimides . These polyimides are known for their excellent solubility and thermal stability, making them suitable for electronic applications where insulation and material integrity are paramount.
Safety and Hazards
The safety data sheet for 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, be harmful in contact with skin, and be harmful if swallowed .
将来の方向性
The future directions of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene research could involve further exploration of its synthesis, characterization, and potential applications. The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been catalyzed by bifunctional ionic liquids, which could be an area of future exploration .
作用機序
Target of Action
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, also known as 4,4’-(9H-Fluorene-9,9-diyl)bis(2-aminophenol), is primarily used as a raw material in the production of various materials such as epoxy resin, polycarbonate, and acrylic resin . It is synthesized through the condensation reaction of 9-fluorenone and phenol . Therefore, its primary targets are these materials where it contributes to their high thermal stability and good optical properties .
Mode of Action
The compound interacts with its targets through a condensation reaction of 9-fluorenone and phenol under acidic catalysis . The reaction is catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .
Biochemical Pathways
The biochemical pathway involved in the action of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is the condensation reaction pathway of 9-fluorenone and phenol . This pathway is catalyzed by BFILs, leading to the formation of the compound . The downstream effects include the production of materials with high thermal stability and good optical properties .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which may affect its distribution and excretion if it were to be studied in a biological context.
Result of Action
The result of the action of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is the production of materials such as epoxy resin, polycarbonate, and acrylic resin with high thermal stability and good optical properties . The compound contributes to the properties of these materials through its interaction with them .
Action Environment
The action of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is influenced by environmental factors such as the presence of BFILs, which catalyze the condensation reaction of 9-fluorenone and phenol . Additionally, the compound should be stored in a cool, dry place below 15°C to maintain its stability. The compound is also sensitive to dust formation, and precautions should be taken to avoid dust formation during handling .
特性
IUPAC Name |
2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGOBIIKXFNGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622824 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Bis(3-amino-4-hydroxyphenyl)fluorene | |
CAS RN |
20638-07-7 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene influence its use in gas separation membranes?
A1: 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene plays a crucial role in the development of high-performance gas separation membranes. This compound, when copolymerized with 2,2′-bis(3,4′-dicarboxyphenyl)hexafluoropropane dianhydride and subjected to thermal treatment, forms thermally rearranged (TR) copolymer membranes []. The presence of both amine and hydroxyl groups in its structure allows for controlled thermal rearrangement, leading to desirable membrane properties. By adjusting the molar ratio of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene during copolymerization, researchers can fine-tune the gas permeability and selectivity of the resulting TR copolymer membranes. For instance, a higher 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene content generally results in increased gas permeability []. This control over membrane properties makes these copolymers promising candidates for applications like carbon dioxide capture and oxygen enrichment.
Q2: Can 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene participate in electron transfer processes, and if so, what factors influence this behavior?
A2: While the provided research doesn't directly involve 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene in electron transfer reactions, it explores this phenomenon with structurally similar fluorene derivatives and fullerenes []. Considering the structural similarities, particularly the presence of the fluorene core and the electron-donating amino groups, it's plausible that 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene could also act as an electron donor in photoinduced electron transfer processes. The efficiency of such processes would likely depend on the specific electron acceptor involved, the solvent environment, and the energy difference between the donor and acceptor molecules, as suggested by the Rehm-Weller relation []. Further investigation is needed to confirm and characterize the electron transfer behavior of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene with specific electron acceptors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)




